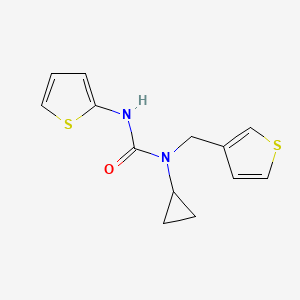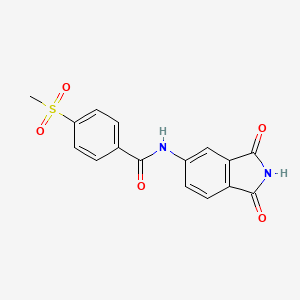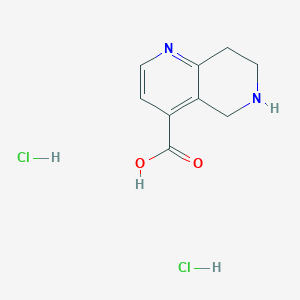![molecular formula C11H13ClN4 B2907321 3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine CAS No. 1564956-46-2](/img/structure/B2907321.png)
3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine is an intricate organic compound belonging to the pyridazine class
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine involves multi-step processes beginning with the chlorination of pyridazine derivatives. Typical reaction conditions may include the use of chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods: : Large-scale production of this compound generally mirrors its laboratory synthesis but with enhanced process control and optimization for higher yield. Catalysts may be employed to increase reaction efficiency, and continuous flow systems are often utilized for better scalability.
Chemical Reactions Analysis
3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine is capable of undergoing a variety of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyridazine N-oxides.
Reduction: : Reduction of the chlorinated pyridazine ring may be carried out using reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen, yielding different derivatives.
Substitution: : The chlorine atom on the pyridazine ring is prone to nucleophilic substitution reactions. Common reagents for such reactions include amines or alkoxides, which replace the chlorine atom with corresponding functional groups.
Major Products: : The major products formed from these reactions are substituted pyridazine derivatives, which can be further utilized in the synthesis of various biologically active compounds.
Scientific Research Applications
The unique chemical structure of 3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine makes it a valuable candidate in several research fields:
Chemistry: : It serves as a precursor for the synthesis of novel pyridazine derivatives, aiding in the development of new materials and compounds with specific chemical properties.
Biology: : The compound is explored for its potential as a biochemical tool, particularly in the study of enzyme interactions and molecular pathways.
Medicine: : Researchers investigate its potential therapeutic applications, including its role as a building block for drug development, especially in designing compounds with antimicrobial and anticancer activities.
Industry: : In industrial settings, this compound may be used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism by which 3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine exerts its effects is tied to its interaction with specific molecular targets:
Molecular Targets: : The compound interacts with enzymes and proteins, potentially inhibiting their activity or altering their function, which can be leveraged for therapeutic purposes.
Pathways Involved: : It may influence various biochemical pathways, including those involved in cell signaling and metabolism, depending on its binding affinity and specificity towards different biomolecules.
Comparison with Similar Compounds
3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine stands out among similar compounds due to its distinctive structural features:
Uniqueness: : The incorporation of both chloropyridazine and isopropylimidazole moieties imparts unique physicochemical properties, enhancing its reactivity and potential biological activity.
Similar Compounds: : Other compounds in this class include 3-chloropyridazine and 6-{[1H-imidazol-1-yl]methyl}pyridazine, which share structural similarities but differ in specific functional groups, affecting their chemical behavior and applications.
Properties
IUPAC Name |
3-chloro-6-[(2-propan-2-ylimidazol-1-yl)methyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)11-13-5-6-16(11)7-9-3-4-10(12)15-14-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBYBNLWTMMRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylbenzyl)-5-[1-(2-thienylacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2907241.png)


![N-[2-(1H-1,2,4-Triazol-5-yl)propan-2-yl]but-2-ynamide](/img/structure/B2907246.png)
![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2907247.png)

![(2E)-3-(thiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2907252.png)
![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2907253.png)


![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine](/img/structure/B2907258.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B2907259.png)
![1-(4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2907261.png)
